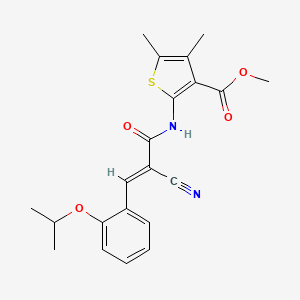
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of acrylamides and thiophene derivatives. Its unique structural features, including a cyano group and an isopropoxyphenyl moiety, contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H24N2O4S, with a molecular weight of approximately 420.52 g/mol. The structure includes functional groups that suggest potential biological activity, particularly due to the presence of the cyano group, which is known for its electron-withdrawing properties.
Biological Activity Overview
Research on thiophene derivatives indicates their broad pharmacological properties, including:
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.
- Anti-inflammatory Effects : Some compounds in this class exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Thiophenes have been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study investigated the anticancer effects of related thiophene compounds against various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively. For instance, a derivative similar to this compound showed a significant reduction in viability in MCF-7 breast cancer cells at concentrations as low as 10 µM .
Anti-inflammatory Effects
In a separate study focusing on inflammation models, thiophene derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Antimicrobial Activity
A comprehensive evaluation of thiophene derivatives revealed their effectiveness against various bacterial strains. For example, compounds structurally related to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 µg/mL against Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cellular Pathways : Thiophene derivatives can influence various biochemical pathways, including apoptosis and cell cycle regulation.
- Target Interactions : The cyano group may facilitate interactions with nucleophilic sites on proteins, leading to altered protein function and subsequent biological effects.
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to targets such as DNA gyrase and MurD, which are crucial for bacterial survival .
Data Summary Table
| Biological Activity | Compound | MIC (µg/mL) | Cell Line/Model |
|---|---|---|---|
| Anticancer | Similar Thiophene Derivative | 10 | MCF-7 |
| Anti-inflammatory | Thiophene Derivative | N/A | Inflammation Model |
| Antimicrobial | Related Compound | 0.5 - 1.0 | E. coli / S. aureus |
特性
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-12(2)27-17-9-7-6-8-15(17)10-16(11-22)19(24)23-20-18(21(25)26-5)13(3)14(4)28-20/h6-10,12H,1-5H3,(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHUTJMVDSVKS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














